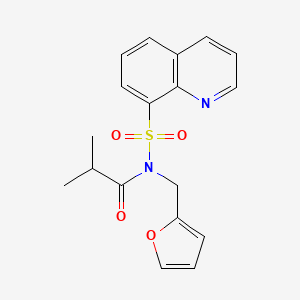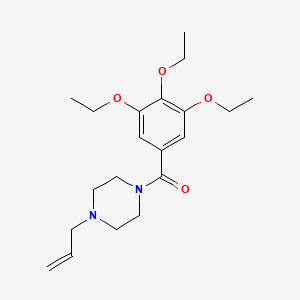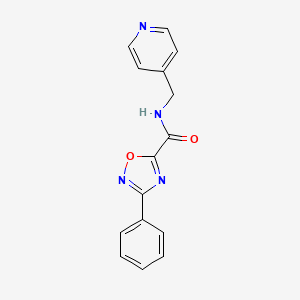![molecular formula C18H22ClNO B5499722 N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5499722.png)
N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride, commonly known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP is a white crystalline powder that is soluble in water and has a molecular formula of C20H24ClNO.
作用机制
The mechanism of action of MBP is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. MBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
MBP has been found to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. MBP has also been found to have neuroprotective effects, potentially slowing the progression of neurodegenerative disorders. Additionally, MBP has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
MBP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MBP is also soluble in water, making it easy to administer to cells or animals. However, there are some limitations to using MBP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type or animal model used. Additionally, MBP may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on MBP. One area of interest is exploring its potential use in the treatment of neurodegenerative disorders. Further studies are needed to determine its mechanism of action and efficacy in animal models of these diseases. Additionally, more research is needed to understand the anti-tumor effects of MBP and its potential use in cancer therapy. Finally, future studies could explore the development of new analogs of MBP with improved potency and selectivity.
Conclusion:
In conclusion, MBP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further studies are needed to fully understand the potential of MBP in various fields of research.
合成方法
The synthesis of MBP involves the reaction between 3-[(4-methylbenzyl)oxy]benzaldehyde and 2-propen-1-amine hydrochloride in the presence of a catalyst. The reaction is carried out in an organic solvent and requires careful temperature control and stirring to ensure a high yield of MBP. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
MBP has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. MBP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MBP has been shown to have antimicrobial activity against several bacterial strains.
属性
IUPAC Name |
N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-3-11-19-13-17-5-4-6-18(12-17)20-14-16-9-7-15(2)8-10-16;/h3-10,12,19H,1,11,13-14H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIZYECWKNFMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylacetamide](/img/structure/B5499653.png)
![(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5499670.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5499678.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)

![N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide](/img/structure/B5499697.png)
![2,5-dimethyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5499701.png)
![5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499707.png)
![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)
![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5499729.png)
![N-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5499739.png)
